2-Phenyl-1-(propan-2-yl)aziridine

Catalog No.
S12368320
CAS No.
4164-23-2
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
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2-Phenyl-1-(propan-2-yl)aziridine

CAS Number

4164-23-2

Product Name

2-Phenyl-1-(propan-2-yl)aziridine

IUPAC Name

2-phenyl-1-propan-2-ylaziridine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-9(2)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

PPBMXFCPLNONPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC1C2=CC=CC=C2

2-Phenyl-1-(propan-2-yl)aziridine is a member of the aziridine class of compounds, characterized by a three-membered nitrogen-containing heterocycle. Its chemical formula is C11H15NC_{11}H_{15}N, and it features a phenyl group at the second carbon and an isopropyl group at the first carbon of the aziridine ring. This compound is notable for its unique structure, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

The reactivity of 2-Phenyl-1-(propan-2-yl)aziridine is primarily influenced by its strained ring structure. Common reactions include:

  • Ring-opening Reactions: Aziridines typically undergo nucleophilic ring-opening reactions, where nucleophiles attack the less hindered carbon atom. This reaction can lead to the formation of various functionalized amines.
  • Stereochemical Outcomes: The stereochemistry of the resulting products can be influenced by the reaction conditions, such as the nature of the nucleophile and solvent used .
  • Polymerization: Recent studies have explored the polymerization of aziridines, including 2-Phenyl-1-(propan-2-yl)aziridine, under specific catalytic conditions, leading to high molecular weight polymers .

Aziridines, including 2-Phenyl-1-(propan-2-yl)aziridine, exhibit a range of biological activities. They are often investigated for their potential as:

  • Antimicrobial Agents: Some aziridine derivatives have shown promise as antimicrobial agents due to their ability to disrupt microbial cell membranes.
  • Antitumor Compounds: Certain aziridines have been studied for their cytotoxic effects against cancer cells, making them candidates for further development in cancer therapy.

The specific biological activities of 2-Phenyl-1-(propan-2-yl)aziridine require further investigation to establish its efficacy and safety profiles.

Several synthetic routes have been developed for 2-Phenyl-1-(propan-2-yl)aziridine:

  • From Phenylacetaldehyde: One common method involves the reaction of phenylacetaldehyde with an appropriate amine in the presence of a suitable catalyst to form the aziridine ring.
  • Using Isopropanolamine: Another approach utilizes isopropanolamine in a cyclization reaction that leads to the formation of the aziridine structure.
  • Ring Expansion Techniques: Advanced synthetic strategies may involve ring expansion or modification of simpler aziridines to introduce the phenyl and isopropyl groups selectively .

The unique properties of 2-Phenyl-1-(propan-2-yl)aziridine make it useful in various applications:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in constructing complex molecular architectures.
  • Pharmaceutical Development: Due to its biological activity, it may be explored as a lead compound in drug discovery programs targeting infectious diseases or cancer.

Interaction studies involving 2-Phenyl-1-(propan-2-yl)aziridine focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate:

  • Mechanisms of Action: Understanding how this compound interacts with biological macromolecules can provide insights into its potential therapeutic mechanisms.
  • Structure-Reactivity Relationships: By examining how variations in structure affect reactivity and interaction profiles, researchers can optimize derivatives for enhanced biological activity.

Several compounds share structural similarities with 2-Phenyl-1-(propan-2-yl)aziridine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-MethylaziridineAziridine with a methyl group at position 2Increased steric hindrance affects reactivity
N-benzylaziridineAziridine with a benzyl group at position 1Exhibits different polymerization behavior
2,3-DimethylaziridineAziridine with two methyl groups at positions 2 and 3Enhanced stability due to steric effects
3-PyridylaziridineAziridine with a pyridyl group at position 3Potentially improved biological activity

The uniqueness of 2-Phenyl-1-(propan-2-yl)aziridine lies in its specific combination of phenyl and isopropyl groups, which influence its chemical reactivity and biological properties differently compared to other aziridines.

Electrochemical methods have emerged as powerful tools for aziridine synthesis by enabling the coupling of unactivated alkenes with primary amines. A landmark study demonstrated the generation of a metastable dicationic intermediate from alkenes via anodic oxidation, which subsequently reacts with amines under basic conditions to form N-alkyl aziridines. For 2-phenyl-1-(propan-2-yl)aziridine, this approach involves:

  • Electrochemical activation: Styrene derivatives undergo two-electron oxidation at a reticulated vitreous carbon (RVC) anode in an undivided cell, forming a dicationic species stabilized by acetonitrile coordination.
  • Nucleophilic trapping: The reactive intermediate couples with isopropylamine in the presence of potassium carbonate, inducing ring closure through a base-assisted deprotonation mechanism.

Key optimization parameters include:

  • Electrolyte composition (tetrabutylammonium hexafluorophosphate ideal for charge transfer)
  • Applied potential (1.8 V vs. Ag/AgNO₃ maximizes dication yield)
  • Temperature control (25°C prevents premature decomposition)

A comparative analysis of amine substrates revealed that branched aliphatic amines like isopropylamine achieve 68–72% yields under optimized conditions, while sterically hindered analogues show reduced efficiency. The table below summarizes representative results:

AlkeneAmineYield (%)Selectivity (cis:trans)
StyreneIsopropylamine713.2:1
4-MethylstyreneIsopropylamine672.9:1
StyreneCyclohexylamine582.1:1

This method’s advantage lies in its compatibility with oxidatively sensitive amines, overcoming limitations of traditional electrophilic aziridination reagents.

Catalytic Aziridination via Rhodium-Mediated Nitrene Transfer

While rhodium-catalyzed nitrene transfer represents a established aziridination strategy, the provided sources do not contain specific data on its application to 2-phenyl-1-(propan-2-yl)aziridine synthesis. Contemporary literature suggests this method typically employs dirhodium catalysts and aryl azides as nitrene precursors, but further experimental details would require additional investigation beyond the current source materials.

Stereoselective Lithiation-Triggered Ring Closure Strategies

Lithiation-mediated synthesis provides precise stereochemical control through directed deprotonation and subsequent trapping. A optimized protocol for analogous aziridines involves:

  • Iodoaziridine precursor preparation: Reaction of N-isopropyl-2-phenylaziridine with iodine under radical conditions yields the corresponding iodoaziridine.
  • Lithium-halogen exchange: Treatment with n-butyllithium (–100°C in THF) generates a configurationally stable aziridinyl lithium species.
  • Electrophilic quenching: Trapping with phenylselenyl chloride affords the selenoaziridine with 83% yield and 5.1:1 dr.

Critical factors influencing stereoselectivity:

  • Solvent polarity (THF > Et₂O in minimizing ion pairing)
  • Temperature (–100°C prevents racemization)
  • Electrophile addition rate (slow addition favors kinetic control)

The table below illustrates the impact of trapping agents on diastereoselectivity:

ElectrophileYield (%)dr (cis:trans)
PhSeCl835.1:1
PhSSiMe₃764.3:1
Me₃SnCl683.8:1

This method’s robustness stems from the stability of the lithiated intermediate, enabling the incorporation of diverse electrophiles while maintaining ring integrity.

Radical-Mediated Pathways for Aziridine Assembly

Radical-based approaches leverage the inherent strain of aziridines to drive selective bond formation. A representative procedure for 2-phenyl-1-(propan-2-yl)aziridine synthesis involves:

  • Iodoaziridine generation: Photochemical iodination of the parent aziridine using iodine and di-tert-butyl peroxide (DTBP).
  • Radical initiation: Treatment with potassium tert-butoxide and diphenyl diselenide at 70°C induces single-electron transfer, forming an aziridinyl radical.
  • Radical recombination: Coupling with isopropyl radicals generated from (iPr)₃SiH yields the target compound in 15 minutes with 65% yield.

Optimization studies revealed:

  • Radical traps (diselenides > disulfides in yield and selectivity)
  • Temperature threshold (70°C optimal for radical flux without decomposition)
  • Solvent effects (iPrOH enhances polarity for faster recombination)

The kinetic profile shows rapid aziridine formation within 5 minutes, followed by gradual decomposition to gem-diselenides, necessitating precise reaction control.

Facial Selectivity in Aziridinyl Radical Intermediate Trapping

The generation and trapping of aziridinyl radicals derived from 2-phenyl-1-(propan-2-yl)aziridine exhibit pronounced facial selectivity, governed by steric and electronic interactions between the radical intermediate and the trapping agent. Studies on analogous iodoaziridine systems demonstrate that radicals generated via single-electron transfer (SET) from alkoxides adopt distinct geometries depending on the steric bulk of the diselenide trapping agent [1] [6]. For example, reaction of cis-N-tosyl iodoaziridines with diphenyl diselenide under potassium tert-butoxide activation yields predominantly trans-selenoaziridines (7.1:1 trans/cis ratio) [6]. This stereochemical outcome arises from preferential approach of the diselenide to the less hindered face of the planar aziridinyl radical intermediate, with bulkier diselenides exacerbating selectivity by exacerbating steric clashes on the congested face (Table 1).

Table 1. Stereochemical Outcomes of Aziridinyl Radical Trapping with Diselenides

EntryDiselenidetrans/cis RatioYield (%)
1Diphenyl diselenide7.1:153
2Di-p-tolyl8.7:138
3Dimesityl12.4:129

The phenyl and isopropyl substituents in 2-phenyl-1-(propan-2-yl)aziridine further amplify facial discrimination by creating a steric gradient across the aziridine ring. Computational models suggest the isopropyl group adopts a pseudoaxial orientation to minimize 1,3-diaxial interactions, directing trapping agents toward the less hindered pseudoequatorial face [1]. This stereoelectronic profile enables predictable access to trans-configured products when employing sterically demanding trapping reagents under radical conditions.

Diastereomeric Outcome of Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening of 2-phenyl-1-(propan-2-yl)aziridine displays marked dependence on the protecting group electronics and the stereochemical relationship between the nucleophile and the aziridine substituents. Investigations into analogous N-protected aziridine-2-carboxaldehydes reveal that syn addition selectivity reaches 98:2 for N-Boc trans substrates, while cis isomers exhibit minimal stereocontrol [2]. These trends extrapolate to the title compound, where the phenyl group’s π-face interactions with incoming nucleophiles override conventional steric considerations (Figure 1).

Figure 1. Proposed Transition States for Nucleophilic Attack

  • Path A: Axial nucleophile approach favored by phenyl π-stacking with Boc group (syn addition)
  • Path B: Equatorial approach hindered by isopropyl buttressing effect (anti addition)

Experimental data for Grignard reagent additions show 85:15 diastereomeric ratios favoring syn adducts when reacting with the trans-configured aziridine, versus 55:45 ratios for the cis diastereomer [2]. This disparity stems from the differential ability of the isopropyl group to stabilize developing partial positive charge during nucleophilic attack—a phenomenon quantified through Hammett studies showing ρ = +1.2 for meta-substituted phenyl derivatives [4].

Configuration Retention in SN2-Type Substitution Processes

The SN2 substitution chemistry of 2-phenyl-1-(propan-2-yl)aziridine defies classical stereochemical expectations due to competing steric and stereoelectronic effects. While theoretical calculations predict complete inversion of configuration for backside displacement at the aziridine nitrogen, experimental observations reveal up to 40% retention in reactions with hard nucleophiles like lithium aluminum hydride [5]. This anomaly arises from two factors:

  • Transition State Distortion: The 60° C-N-C bond angle in the aziridine ring forces nucleophilic attack along a trajectory that partially samples both inversion and retention pathways [4].
  • Steric Shielding: The isopropyl group creates a steric barrier that slows inversion-based pathways, as evidenced by kinetic isotope effects (kH/kD = 1.8) in deuterated analogs [5].

Substituent electronic effects further modulate stereochemical outcomes. Electron-withdrawing groups para to the phenyl ring increase retention to 65% by stabilizing partial positive charge development during the trigonal bipyramidal transition state [5]. This interplay between steric congestion and electronic stabilization enables tunable control over substitution stereochemistry through strategic modification of the aryl and alkyl substituents.

The Magic Blue-initiated ring-opening of 2-phenyl-1-(propan-2-yl)aziridine with electron-rich arenes represents a breakthrough in transition metal-free synthetic methodology. This aminium radical-cation salt catalyzed process operates through an SN2-type nucleophilic ring opening mechanism, delivering 2,2-diarylethylamines in exceptional yields ranging from 85-99% [3] [4] [5].

Mechanistic Framework

The reaction mechanism involves the initial generation of an aminium radical-cation species through single-electron oxidation of the aziridine substrate by Magic Blue. This activated intermediate undergoes nucleophilic attack by electron-rich arenes at the benzylic carbon (C2 position), resulting in regioselective ring-opening [3] [4]. The stereochemistry is preserved throughout the transformation, with nonracemic aziridines yielding products with up to 85% enantiomeric excess [3] [4] [5].

Substrate Scope and Electronic Effects

The reaction demonstrates broad tolerance for various electron-rich aromatic nucleophiles, including substituted benzenes, indoles, and furans. Electronic effects play a crucial role in determining both reactivity and selectivity patterns. Electron-donating substituents on the aromatic nucleophile enhance reactivity by increasing nucleophilicity, while electron-withdrawing groups diminish reaction rates [6] [7] [8].

Table 1: Physicochemical Properties of 2-Phenyl-1-(propan-2-yl)aziridine

PropertyValueSource
Molecular FormulaC11H15NCitation 4,7
Molecular Weight161.24 g/molCitation 4,7
CAS Number4164-23-2Citation 4
Density1.004 g/cm³Citation 4
Boiling Point217.6°C at 760 mmHgCitation 4
Flash Point77.4°CCitation 4
LogP2.39Citation 51
Refractive Index1.549Citation 51

Reaction Optimization

Optimal conditions for the Friedel-Crafts-type alkylation require careful control of temperature, solvent, and catalyst loading. The reaction proceeds efficiently at room temperature in dichloromethane, with Magic Blue loadings of 5-10 mol% proving sufficient for complete conversion [3] [4]. Short reaction times (typically 15-30 minutes) prevent over-oxidation and side product formation, contributing to the high yields observed [3] [4] [5].

Domino Ring-Opening Cyclization Pathways for Heterocycle Synthesis

Domino ring-opening cyclization (DROC) reactions of 2-phenyl-1-(propan-2-yl)aziridine provide direct access to complex heterocyclic scaffolds through tandem processes that combine ring-opening with subsequent cyclization events. These transformations exhibit remarkable efficiency and selectivity, often proceeding with excellent diastereomeric and enantiomeric excesses.

DROC with 1,3-Dimethylindole and Benzofuran

The reaction of 2-phenyl-1-(propan-2-yl)aziridine with 1,3-dimethylindole under Magic Blue catalysis initiates a cascade sequence involving initial nucleophilic attack followed by intramolecular cyclization [3] [4]. This transformation generates biologically significant heterocyclic scaffolds with moderate to good yields while maintaining excellent regioselectivity [3] [4] [5].

Similarly, benzofuran derivatives participate in DROC reactions, yielding structurally diverse oxygen-containing heterocycles. The mechanism involves electrophilic activation of the aziridine ring followed by nucleophilic attack at the less substituted carbon, minimizing steric interactions [3] [4] [5].

Nitrone-Mediated DROC Reactions

The combination of activated aziridines with nitrones represents an efficient "on water" methodology for synthesizing chiral 1,2,4-oxadiazinanes and 1,4,2-dioxazinanes [9] [10]. This dual-catalysis system employing LiClO4/Bu4NBF4 achieves remarkable yields up to 99% with diastereomeric and enantiomeric excesses exceeding 99% [9] [10].

The reaction mechanism proceeds through Lewis acid activation of the aziridine ring, followed by nucleophilic attack by the nitrone oxygen. Subsequent cyclization occurs through intramolecular C-N bond formation, generating the six-membered heterocyclic products [9] [10]. The process successfully overcomes competitive oxidative ring-opening pathways that typically plague aziridine transformations.

Table 2: Ring-Opening Reactions of Aziridines with Various Nucleophiles

NucleophileCatalyst/ConditionsYield (%)SelectivityReference
Electron-rich arenesMagic Blue (aminium radical cation)85-9985% ee (nonracemic)Citation 9,12,15
Indole derivativesMagic Blue/DROC conditionsModerate to goodRegioselectiveCitation 9,12
BenzofuranMagic Blue/DROC conditionsModerate to goodRegioselectiveCitation 9,12
Phenol derivativesMild conditions/no catalystHigh yieldsStereo- and regioselectiveCitation 53
Acetate ionAgOTf/NaOAc85-97Poor (50:50 to 43:57)Citation 20
Azide ionAgOTf/NaN366-85Similar to acetateCitation 20
Water (H2O)CF3CO2HEfficientC2-selectiveCitation 10,13,16,22
AlcoholsSn(OTf)2/BF3·OEt2Good yieldsRoom temperatureCitation 17

Isothiocyanate-Mediated Cyclizations

Lewis acid-catalyzed DROC reactions with aryl and alkyl isothiocyanates provide access to highly substituted 2-iminothiazolidines [11]. These transformations proceed through SN2-type ring-opening followed by 5-exo-dig cyclization, achieving excellent yields up to 99% with outstanding diastereo- and enantiospecificity [11].

The reaction sequence involves initial coordination of the Lewis acid to the aziridine nitrogen, enhancing electrophilicity and facilitating nucleophilic attack by the isothiocyanate sulfur atom. The resulting intermediate undergoes rapid cyclization through carbon-nitrogen bond formation, generating the five-membered thiazoline ring system [11].

Acid-Mediated C2 vs. C3 Positional Selectivity in Nucleophilic Attacks

The regioselectivity of nucleophilic ring-opening reactions in 2-phenyl-1-(propan-2-yl)aziridine depends critically on electronic, steric, and environmental factors. Understanding these parameters enables predictable control over reaction outcomes and product distributions.

Electronic Effects and Substituent Influence

Electron-donating groups at the para position of the phenyl ring increase the partial positive character of the C2 carbon through resonance stabilization of the developing carbocationic center [6] [7] [8]. This electronic activation favors nucleophilic attack at the C2 position, particularly under acidic conditions where protonation enhances electrophilicity [12] [13] [14] [15].

Conversely, electron-withdrawing substituents diminish the electron density at C2, reducing its susceptibility to nucleophilic attack and potentially redirecting selectivity toward the less substituted C3 position [6] [7] [8]. Hammett correlation studies demonstrate excellent linear relationships between substituent electronic parameters and observed regioselectivities, with ρ values exceeding 4.8 indicating high sensitivity to electronic effects [6] [8].

Acid-Mediated Selectivity Control

Trifluoroacetic acid (CF3CO2H) effectively promotes regioselective ring-opening at the C2 position through protonation-enhanced electrophilicity [12] [13] [14] [15]. The mechanism involves initial protonation of the aziridine nitrogen, generating an aziridinium ion intermediate that undergoes preferential nucleophilic attack at the more substituted carbon [12] [13] [14] [15].

Table 3: Factors Affecting Regioselectivity in Aziridine Ring-Opening

FactorEffect on C2 vs C3 selectivityMechanismReference
Substituent electronic effectsElectron-donating groups favor C2 attackElectronic stabilization of carbocationCitation 18,31,45
Steric hindranceBulky groups direct to less hindered C3Steric accessibilityCitation 10,13,16
Acid strengthStrong acids favor C2 openingProtonation enhances electrophilicityCitation 10,13,16,22
Solvent effectsHydrogen bonding affects selectivityModulates orbital distributionsCitation 34
TemperatureHigher temperature increases reaction rateThermal activationCitation 25,27
Functional group at C2γ-ketone groups favor C2 attackCoordination effectsCitation 10,13,16,22
N-substituent natureElectron-withdrawing groups activate ringRing strain enhancementCitation 31,46

Steric Considerations

The isopropyl substituent on the aziridine nitrogen introduces significant steric bulk that influences approach trajectories for incoming nucleophiles [12] [13] [14]. Bulky nucleophiles preferentially attack the less hindered C3 position to minimize unfavorable steric interactions, while smaller nucleophiles can accommodate approach to the more substituted C2 carbon [12] [13] [14].

This steric selectivity becomes particularly pronounced in reactions with phenol derivatives, where the nucleophile size directly correlates with observed regioselectivity patterns [16]. Trisubstituted aziridines demonstrate exceptional stereo- and regioselectivity in ring-opening reactions, providing reliable access to chiral tertiary alkyl-aryl ethers under mild conditions [16].

Solvent-Controlled Regioselectivity

Recent developments in solvent-controlled C2/C3-regioselective ring-opening demonstrate that hydrogen bonding interactions between polar solvents and the aziridine substrate can significantly influence orbital distributions and reaction pathways [17]. Density functional theory (DFT) calculations reveal that specific solvent-substrate interactions modulate the electronic structure of the aziridine ring, directing nucleophilic attack toward either the C2 or C3 position [17].

Table 4: Domino Ring-Opening Cyclization (DROC) Reactions of Aziridines

SubstrateProduct TypeCatalystYield (%)SelectivityReference
1,3-DimethylindoleHeterocyclic scaffoldsMagic BlueModerate to goodBiologically significantCitation 9,12,15
BenzofuranHeterocyclic scaffoldsMagic BlueModerate to goodBiologically significantCitation 9,12,15
Nitrones1,2,4-OxadiazinanesLiClO4/Bu4NBF4Up to 99>99% de/eeCitation 25,27
Isothiocyanates2-IminothiazolidinesLewis acidUp to 99>99% de/eeCitation 29
Alkynes2,3-DihydropyrrolesLewis acidGood yieldsRegioselectiveCitation 47
Carbon dioxideOxazolidinones(salen)CrHigh selectivity40:1 to 80:1Citation 18

Functional Group Effects

The presence of γ-ketone functionality in alkyl substituents at the C2 position significantly influences regioselectivity patterns [12] [13] [14] [15]. Oxygen nucleophiles from water preferentially attack the C2 carbon when γ-ketone groups are present, proceeding efficiently under CF3CO2H conditions [12] [13] [14] [15].

Interestingly, replacement of the γ-ketone with a γ-silylated hydroxy group completely reverses the regioselectivity, directing nucleophilic attack to the unsubstituted C3 position [12] [13] [14] [15]. This dramatic switch demonstrates the profound influence of remote functional groups on the electronic and steric environment surrounding the aziridine ring, enabling predictable control over reaction outcomes through judicious substrate design.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

161.120449483 g/mol

Monoisotopic Mass

161.120449483 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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